molecular formula C7H5BrN2O B2387225 3-Bromoimidazo[1,2-a]pyridin-8-ol CAS No. 1780873-54-2

3-Bromoimidazo[1,2-a]pyridin-8-ol

Cat. No. B2387225
CAS RN: 1780873-54-2
M. Wt: 213.034
InChI Key: ZAUWYBWMGBKDPV-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridin-8-ol is a chemical compound with the CAS Number: 1780873-54-2 and a molecular weight of 213.03 . It has a linear formula of C7H5BrN2O .


Synthesis Analysis

The synthesis of 3-Bromoimidazo[1,2-a]pyridin-8-ol has been reported in the literature . The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of 3-Bromoimidazo[1,2-a]pyridin-8-ol is represented by the linear formula C7H5BrN2O .


Chemical Reactions Analysis

3-Bromoimidazo[1,2-a]pyridin-8-ol can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . In one method, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Physical And Chemical Properties Analysis

3-Bromoimidazo[1,2-a]pyridin-8-ol is a solid at room temperature . It has a molecular weight of 213.03 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Safety And Hazards

The safety information for 3-Bromoimidazo[1,2-a]pyridin-8-ol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-4-9-7-5(11)2-1-3-10(6)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUWYBWMGBKDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoimidazo[1,2-a]pyridin-8-ol

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